molecular formula C13H11NO4 B12875437 (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate

(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate

Cat. No.: B12875437
M. Wt: 245.23 g/mol
InChI Key: IIFDOCUPPJXLMD-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a phenyl acetate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl3) under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

(Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-((2-Methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. Its effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling . The exact molecular targets and pathways depend on the specific application and biological context.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

[4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H11NO4/c1-8-14-12(13(16)17-8)7-10-3-5-11(6-4-10)18-9(2)15/h3-7H,1-2H3/b12-7-

InChI Key

IIFDOCUPPJXLMD-GHXNOFRVSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)OC(=O)C)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OC(=O)C)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.